(Trifluoromethyl)trimethylsilane (CAS 81290-20-2), universally known as the Ruppert-Prakash reagent, is the premier commercial reagent for nucleophilic trifluoromethylation. As a stable, easy-to-handle liquid (boiling point 54–55 °C), it effectively replaced gaseous, ozone-depleting, and difficult-to-handle alternatives like trifluoromethyl iodide (CF3I) in both laboratory and industrial settings. Upon activation with catalytic fluoride sources, it smoothly releases a trifluoromethyl anion equivalent, enabling highly efficient C-C bond formation. Its broad commercial availability, predictable reactivity profile, and high atom economy make it the baseline choice for introducing CF3 groups into pharmaceuticals, agrochemicals, and advanced materials [1].
Attempting to substitute TMSCF3 with cheaper gaseous alternatives like fluoroform (CF3H) introduces severe processability penalties, requiring pressurized reactors, strong lithium bases (e.g., n-BuLi), and strict cryogenic cooling (-78 °C) to prevent the rapid decomposition of the CF3 anion. Conversely, upgrading to the more stable triethylsilyl analog (TESCF3) drastically increases procurement costs while offering only marginal yield improvements in most catalytic systems. Furthermore, electrophilic reagents (such as Togni's or Umemoto's reagents) operate via fundamentally different mechanisms and cannot serve as drop-in replacements for nucleophilic pathways, making TMSCF3 uniquely positioned at the intersection of cost, stability, and reactivity [REFS-1, REFS-2].
While fluoroform (CF3H) is an inexpensive gas, its use as a nucleophile requires strong bases like n-BuLi and strict cryogenic conditions (-78 °C) to stabilize the transient CF3 anion. In direct contrast, TMSCF3 is a liquid that achieves quantitative conversion at room temperature to 50 °C using only catalytic amounts of mild fluoride sources (e.g., TBAF or CsF) [1]. This eliminates the need for specialized cryogenic infrastructure and broadens functional group tolerance, making it the superior choice for scale-up.
| Evidence Dimension | Reaction conditions and base requirement |
| Target Compound Data | Liquid state; reacts at 20–50 °C with catalytic fluoride (e.g., TBAF, CsF) |
| Comparator Or Baseline | CF3H (Gas); requires -78 °C and stoichiometric strong lithium bases (n-BuLi) |
| Quantified Difference | Eliminates ~100 °C of cooling requirement and avoids harsh stoichiometric organolithiums |
| Conditions | Nucleophilic trifluoromethylation of carbonyls and nitriles |
Removing cryogenic and strong-base requirements drastically lowers energy costs, simplifies reactor design, and prevents side reactions in complex pharmaceutical intermediates.
Buyers evaluating heavier silicon analogs like TESCF3 often find that the increased stability does not justify the premium price. In silver-catalyzed C-H trifluoromethylation of electron-rich arenes, switching from TMSCF3 to the significantly more expensive TESCF3 provided only a marginal improvement in product yield [1]. Consequently, TMSCF3 delivers the optimal balance of reactivity and procurement cost, ensuring high atom economy without inflating the bill of materials.
| Evidence Dimension | Catalytic yield and reagent cost-efficiency |
| Target Compound Data | High yield (e.g., >80%) at baseline commercial pricing |
| Comparator Or Baseline | TESCF3 (Triethylsilyl analog) at a significant price premium |
| Quantified Difference | Marginal yield improvement (<5% variance) despite a significantly higher reagent cost per mole |
| Conditions | Silver-catalyzed (AgF) C-H trifluoromethylation of arenes at room temperature |
Buyers can confidently procure the more affordable TMSCF3 for large-scale cross-coupling and C-H functionalization without sacrificing meaningful chemical yield.
Beyond standard trifluoromethylation, TMSCF3 serves as a highly efficient, tunable difluorocarbene (:CF2) precursor. When activated with specific initiators like tetrabutylammonium difluorotriphenylsilicate (TBAT), TMSCF3 successfully drives cascade cyclizations to yield CF2-containing heterocycles at 70–90% efficiency[1]. Procuring TMSCF3 allows facilities to execute both nucleophilic trifluoromethylation and difluorocarbene transfer from a single stable SKU, outperforming single-purpose carbene reagents.
| Evidence Dimension | Reagent multifunctionality |
| Target Compound Data | Functions as both a CF3 anion equivalent and a :CF2 source (70–90% yield in cyclizations) |
| Comparator Or Baseline | Single-purpose reagents (e.g., CF2Br2 or specialized diazo compounds) |
| Quantified Difference | Consolidates two distinct reaction classes (trifluoromethylation and difluorocyclization) into one procured SKU |
| Conditions | TBAT-initiated difluorocarbene-mediated cascade cyclization in THF |
Procuring a single, stable reagent that can execute multiple distinct fluorination pathways reduces inventory complexity and supply chain overhead for discovery labs.
Because TMSCF3 reacts quantitatively with aldehydes and ketones under mild, room-temperature conditions with catalytic fluoride, it is the reagent of choice for synthesizing trifluoromethyl carbinols. This is critical for producing active pharmaceutical ingredients (APIs), such as COX-2 inhibitors and 5-HT1A antagonists, where avoiding the harsh bases required by fluoroform prevents the degradation of sensitive functional groups[1].
The cost-efficiency and high reactivity of TMSCF3 make it ideal for the late-stage functionalization of complex electron-rich arenes and heteroarenes. It is actively used in the structural modification of commercial herbicides (e.g., pyriftalid and napropamide) via silver- or copper-catalyzed processes, where it reliably outperforms more expensive analogs like TESCF3 without inflating production costs [2].
Leveraging its secondary utility as a difluorocarbene source, TMSCF3 is highly valuable in discovery chemistry for building gem-difluorinated five-membered rings. By simply switching the initiator to TBAT, chemists can use the exact same inventory of TMSCF3 to perform homologation cyclizations, streamlining the synthesis of advanced fluorinated building blocks without procuring highly toxic or unstable specialty carbene precursors [3].
Flammable;Irritant